
Pancoxin plus
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pancoxin plus is a veterinary medication historically used to control coccidiosis in poultry. Coccidiosis is a parasitic disease caused by a single-celled organism called Eimeria, which infects the intestinal tract of birds, leading to diarrhea, weight loss, and even death. This compound is a combination of three drugs: Amprolium, Ethopabate, and Sulfanitran.
準備方法
The preparation of Pancoxin plus involves the synthesis of its three active components:
Amprolium: Synthesized through the reaction of 2-amino-5-chlorobenzophenone with ethyl acetoacetate, followed by cyclization and subsequent reactions to form the final product.
Ethopabate: Prepared by reacting 4-chlorobenzoyl chloride with ethyl acetoacetate, followed by cyclization and further reactions.
Sulfanitran: Synthesized by reacting 4-aminobenzenesulfonamide with quinoxaline derivatives.
Industrial production methods for this compound involve large-scale synthesis of these components, followed by their combination in specific ratios to form the final product.
化学反応の分析
Pancoxin plus undergoes various chemical reactions, including:
Oxidation: The components can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: Reduction reactions can occur, especially with reducing agents like hydrogen in the presence of a catalyst.
Substitution: The aromatic rings in the components can undergo substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen, and halogenating agents like chlorine. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Efficacy in Coccidiosis Control
Research indicates that Pancoxin Plus significantly reduces coccidial contamination in poultry. In controlled studies, it demonstrated over 90% reduction in sporulated oocysts compared to untreated groups. This efficacy is crucial for improving the overall health and growth performance of poultry, as coccidiosis can lead to severe economic losses due to decreased weight gain and increased feed conversion ratios.
Comparative Efficacy Table
Drug | Oocyst Reduction (%) | Weight Gain Impact | Feed Conversion Index |
---|---|---|---|
This compound | >90 | Significant improvement | Lower index |
Monensin | 30-50 | Moderate improvement | Higher index |
Halofuginone | <30 | Poor performance | Higher index |
Salinomycin | 60 | Moderate improvement | Moderate index |
Data compiled from various studies on anticoccidial drug efficacy .
Case Studies and Research Findings
-
Field Trial in Poultry Farms :
A field trial conducted on multiple poultry farms showed that administering this compound resulted in a marked decrease in clinical signs of coccidiosis and improved average daily weight gain by approximately 20% compared to control groups receiving no treatment . -
Laboratory Studies :
In laboratory settings, this compound was tested against several strains of Eimeria. Results indicated a consistent reduction in oocyst output across different strains, highlighting its broad-spectrum efficacy against coccidial infections . -
Safety and Toxicology :
Toxicological assessments have shown that this compound does not exhibit significant carcinogenic effects in long-term studies conducted on mice and rats. These findings support its safety profile when used according to recommended dosages .
作用機序
The mechanism of action of Pancoxin plus involves the interference with the lifecycle of Eimeria parasites:
Amprolium: Inhibits thiamine uptake by the parasite, disrupting its energy metabolism.
Ethopabate: Interferes with folic acid metabolism, affecting DNA synthesis in the parasite.
Sulfanitran: Belongs to the sulfonamide class of antibiotics, which inhibit dihydropteroate synthase, an enzyme involved in folic acid synthesis.
These actions collectively disrupt the growth and reproduction of Eimeria parasites, reducing their population in the host animal.
類似化合物との比較
Pancoxin plus is unique due to its combination of three active components, each targeting different aspects of the parasite’s lifecycle. Similar compounds include:
Nicarbazin: Another anticoccidial drug that interferes with the energy metabolism of Eimeria.
Meticlorpindol: A coccidiostat that inhibits the development of Eimeria species.
Monensin: An ionophore antibiotic that disrupts ion transport in the parasite.
Compared to these compounds, this compound offers a broader spectrum of activity due to its multi-component formulation, making it effective against various stages of the parasite’s lifecycle.
生物活性
Pancoxin Plus is a compound used primarily in veterinary medicine, particularly for the prevention and treatment of coccidiosis in poultry. Its biological activity encompasses various mechanisms that affect both microbial pathogens and host organisms. This article provides an overview of the biological activity of this compound, supported by data tables, case studies, and research findings.
This compound typically contains a combination of active ingredients designed to target specific pathogens. The primary mechanism involves disrupting the life cycle of coccidia, which are protozoan parasites responsible for coccidiosis. The active ingredients in this compound are known to inhibit the growth and reproduction of these parasites, thereby reducing infection rates in poultry.
Table 1: Composition of this compound
Ingredient | Function |
---|---|
Amprolium | Coccidiostat |
Sulfaquinoxaline | Antimicrobial |
Other additives | Stabilizers and excipients |
Antimicrobial Properties
This compound exhibits significant antimicrobial activity against various strains of Eimeria, the causative agents of coccidiosis. In vitro studies have demonstrated that this compound can effectively reduce the proliferation of Eimeria maxima and Eimeria tenella, leading to lower infection rates in treated animals .
Case Study: Eimeria Sensitivity Testing
A study conducted on field isolates of Eimeria maxima showed varying sensitivity to this compound compared to other anticoccidial drugs. The results indicated that this compound was effective in reducing parasite loads significantly when administered at recommended dosages .
Impact on Gut Microbiota
Research indicates that this compound does not adversely affect beneficial gut microbiota while exerting its antimicrobial effects. In vitro studies suggest that it may reduce methanogenesis and nitrous oxide emissions without substantially impacting overall gut health .
Efficacy in Field Trials
Field trials have shown that the use of this compound leads to improved growth performance in broilers challenged with necrotic enteritis. The compound has been found to prevent more cases of coccidiosis compared to control groups, although its efficacy is somewhat lower than that achieved with monensin alone .
Table 2: Field Trial Results on Growth Performance
Treatment | Average Weight Gain (g) | Coccidiosis Incidence (%) |
---|---|---|
Control | 1500 | 20 |
This compound | 1650 | 10 |
Monensin + this compound | 1700 | 5 |
Safety Profile
The safety profile of this compound has been evaluated through various studies, indicating a low toxicity level in poultry when used as directed. Toxicological assessments reveal no significant adverse effects on liver or kidney functions in treated animals .
特性
IUPAC Name |
4-amino-N-quinoxalin-2-ylbenzenesulfonamide;5-(4-chlorophenyl)-6-ethylpyrimidine-2,4-diamine;methyl 4-acetamido-2-ethoxybenzoate;5-[(2-methylpyridin-1-ium-1-yl)methyl]-2-propylpyrimidin-4-amine;chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2S.C14H19N4.C12H13ClN4.C12H15NO4.ClH/c15-10-5-7-11(8-6-10)21(19,20)18-14-9-16-12-3-1-2-4-13(12)17-14;1-3-6-13-16-9-12(14(15)17-13)10-18-8-5-4-7-11(18)2;1-2-9-10(11(14)17-12(15)16-9)7-3-5-8(13)6-4-7;1-4-17-11-7-9(13-8(2)14)5-6-10(11)12(15)16-3;/h1-9H,15H2,(H,17,18);4-5,7-9H,3,6,10H2,1-2H3,(H2,15,16,17);3-6H,2H2,1H3,(H4,14,15,16,17);5-7H,4H2,1-3H3,(H,13,14);1H/q;+1;;;/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVQOXVNMZGHYTN-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC=C(C(=N1)N)C[N+]2=CC=CC=C2C.CCC1=C(C(=NC(=N1)N)N)C2=CC=C(C=C2)Cl.CCOC1=C(C=CC(=C1)NC(=O)C)C(=O)OC.C1=CC=C2C(=C1)N=CC(=N2)NS(=O)(=O)C3=CC=C(C=C3)N.[Cl-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H59Cl2N13O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1065.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59988-99-7 |
Source
|
Record name | Pancoxin plus | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059988997 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。